Sodium propanolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

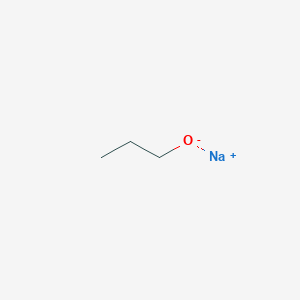

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOSUMRTSQULBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064481 | |

| Record name | 1-Propanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6819-41-6 | |

| Record name | 1-Propanol, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006819416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium propanolate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43R76XA4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium n-Propanolate from Propanol

Abstract: This technical guide provides an in-depth overview of the synthesis of sodium n-propanolate, a critical reagent and catalyst in organic and pharmaceutical chemistry. The document details the primary synthetic methodologies, including the reaction of n-propanol with sodium metal and sodium hydride. It offers comprehensive experimental protocols, safety considerations, and a summary of quantitative data. Furthermore, this guide presents visual workflows and reaction pathways to facilitate a deeper understanding of the processes involved, tailored for researchers, scientists, and professionals in drug development.

Introduction to Sodium n-Propanolate

Sodium n-propanolate (also known as sodium n-propoxide) is an alkoxide salt with the chemical formula CH₃CH₂CH₂ONa.[1] It is a strong base and a potent nucleophile widely utilized in organic synthesis.[2][3] In the pharmaceutical industry, its role is crucial for synthesizing a variety of organic compounds, acting as a catalyst for reactions such as esterification and transesterification, and as a reagent for deprotonation and the formation of ethers.[3][4] Due to its reactivity, particularly with water and moist air, its synthesis and handling require stringent anhydrous conditions and an inert atmosphere.[2][5]

Synthetic Methodologies

The preparation of sodium n-propanolate from n-propanol is primarily an acid-base reaction where the weakly acidic hydroxyl proton of the alcohol is removed by a strong base. The two most common and effective methods employ sodium metal or sodium hydride.

Reaction with Sodium Metal

The foundational laboratory method involves the direct reaction of metallic sodium with anhydrous n-propanol.[6] This is a single displacement or redox reaction where sodium metal is oxidized, and the proton from the alcohol's hydroxyl group is reduced, producing sodium n-propanolate and hydrogen gas.[7][8][9]

Reaction Equation: 2 Na(s) + 2 CH₃CH₂CH₂OH(l) → 2 CH₃CH₂CH₂ONa(sol) + H₂(g)[8]

The reaction is exothermic and the evolution of flammable hydrogen gas necessitates careful control of the reaction conditions and a well-ventilated environment, preferably a fume hood.[6][10]

Reaction with Sodium Hydride

An alternative and often safer method involves the use of sodium hydride (NaH) as the base. Sodium hydride is a powerful, non-nucleophilic base that readily deprotonates alcohols.[11] The reaction also produces hydrogen gas, but NaH is generally easier and safer to handle than sodium metal.[12] The loss of hydrogen gas from the reaction system drives it to completion.[12]

Reaction Equation: NaH(s) + CH₃CH₂CH₂OH(l) → CH₃CH₂CH₂ONa(sol) + H₂(g)[11]

This method is particularly advantageous for generating the alkoxide in situ for subsequent reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for sodium n-propanolate and its synthesis.

Table 1: Physical and Chemical Properties of Sodium n-propanolate

| Property | Value | Reference |

| CAS Number | 6819-41-6 | [4] |

| Molecular Formula | C₃H₇NaO | [1] |

| Molecular Weight | 82.08 g/mol | [4] |

| Appearance | White to off-white solid; often handled as a solution in n-propanol (colorless to yellow liquid) | [4][13] |

| Density (20% solution in n-propanol) | ~0.866 g/cm³ | [4][] |

| Boiling Point | 95.8 - 97 °C (as a solution or for the parent alcohol) | [4][15] |

| Flash Point | 15 - 23 °C | [4][15] |

Table 2: Characterization Data for High-Purity Sodium n-Propanolate

| Analytical Technique | Purpose | Finding | Reference |

| Elemental Analysis | Compositional Verification | Measured values for C, H, and Na align well with theoretical stoichiometric values, confirming high purity. | [2][6] |

| Infrared (IR) Spectroscopy | Structural Characterization | Characteristic absorption bands observed: C-H stretching (~3000 cm⁻¹), C-H bending (~1450 cm⁻¹), and C-O stretching (~1050 cm⁻¹). | [2][6] |

| X-ray Diffraction (XRD) | Solid-State Structure | Crystallizes in a tetragonal system with space group P4/nmm. The structure features a quadratic net of sodium and oxygen atoms. | [6] |

Experimental Protocols

Synthesis of Sodium n-propanolate using Sodium Metal

This protocol describes the synthesis of a high-purity sodium n-propanolate solution in n-propanol under an inert atmosphere.

Materials and Equipment:

-

Anhydrous n-propanol (>99.5%, moisture content 0.04–0.08%)[6]

-

Sodium metal, stored under mineral oil

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere glove box (recommended for handling sodium)[6]

Procedure:

-

System Preparation: Assemble the glassware (three-neck flask, condenser, dropping funnel) and dry thoroughly in an oven. Allow to cool to room temperature under a stream of dry nitrogen or argon gas.

-

Reagent Preparation:

-

Transfer the required volume of anhydrous n-propanol to the dropping funnel via cannula or under an inert atmosphere.

-

Inside a glove box or under a stream of inert gas, carefully weigh the required amount of sodium metal.[6] Remove any oxide layer by cutting the sodium to reveal a fresh, shiny surface. Cut the sodium into small pieces to facilitate a controlled reaction.

-

-

Reaction Setup: Place the pre-weighed sodium pieces into the three-neck flask. Add a small amount of anhydrous n-propanol to cover the sodium.

-

Reaction Execution:

-

Begin stirring the mixture.

-

Slowly add the remaining anhydrous n-propanol from the dropping funnel to the flask. The rate of addition should be controlled to manage the exothermic reaction and the rate of hydrogen gas evolution. The reaction will fizz as hydrogen is produced.[8]

-

After the addition is complete, gently heat the mixture to reflux if necessary to ensure all the sodium has reacted completely. The disappearance of all metallic sodium indicates the reaction is complete.

-

-

Product Isolation/Storage:

-

The resulting solution of sodium n-propanolate in n-propanol can be used directly for subsequent synthetic steps.

-

To obtain the solid product, the excess n-propanol can be removed under reduced pressure (vacuum). This step should be performed with care.[6]

-

Store the final product (solution or solid) in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) to prevent decomposition from moisture and carbon dioxide.[5][13]

-

Safety Precautions:

-

Sodium metal is highly reactive and corrosive. It reacts violently with water. Handle only under an inert atmosphere.[5]

-

The reaction produces highly flammable hydrogen gas. Ensure there are no ignition sources nearby and the reaction is conducted in a well-ventilated fume hood.[10]

-

Sodium n-propanolate is caustic and will cause severe burns upon contact with skin or eyes.[5]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][16]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes and relationships in the synthesis and application of sodium n-propanolate.

Caption: Experimental workflow for the synthesis of sodium n-propanolate.

Caption: Reaction pathway for sodium n-propanolate synthesis.

Caption: Application in Williamson ether synthesis for drug development.

Applications in Drug Discovery and Development

Sodium n-propanolate is a valuable tool in the arsenal of medicinal chemists. Its primary application is as a strong, non-hindered base for deprotonation reactions.[3] Many active pharmaceutical ingredients (APIs) and their intermediates are synthesized through pathways that require the formation of carbon-carbon or carbon-heteroatom bonds, often facilitated by a strong base.

-

Ether Synthesis: As depicted in the diagram above, it is a key reagent in the Williamson ether synthesis to produce propyl ethers, which are common structural motifs in drug molecules.

-

Catalysis: It serves as a catalyst for transesterification reactions, which can be used to modify existing drug molecules, potentially creating prodrugs with improved pharmacokinetic properties like better solubility or controlled release.[4][17]

-

Condensation Reactions: It is employed in condensation reactions like the Claisen condensation, which are fundamental for building the carbon skeletons of complex organic molecules.[18]

The high purity and low hydroxide content of commercially available sodium n-propanolate solutions are advantageous for these sensitive applications, ensuring selectivity and high yields in complex synthetic routes.[3]

References

- 1. sodium propanolate [webbook.nist.gov]

- 2. sodium;propan-1-olate | Benchchem [benchchem.com]

- 3. Sodium n-Propylate in n-Propanol, 20% [evonik.com]

- 4. Cas 6819-41-6,this compound | lookchem [lookchem.com]

- 5. gelest.com [gelest.com]

- 6. This compound | 6819-41-6 | Benchchem [benchchem.com]

- 7. gauthmath.com [gauthmath.com]

- 8. quora.com [quora.com]

- 9. google.com [google.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. Solved 1-propanol reacts with sodium hydride to form | Chegg.com [chegg.com]

- 12. organic chemistry - What are the products formed when CH3CH2OH reacts with NaH? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. suparnachemicals.co.in [suparnachemicals.co.in]

- 15. CAS No.6819-41-6,this compound Suppliers [lookchem.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Ester - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of Sodium Propanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium propanolate, a reactive alkoxide used in various chemical synthesis applications. The document focuses on its two isomers, sodium n-propanolate and sodium isopropoxide, detailing their structural properties, characterization data, and the experimental methods used for their elucidation.

Sodium n-Propanolate (Sodium propan-1-olate)

Sodium n-propanolate is the sodium salt of 1-propanol. It is a strong base and a competent nucleophile, frequently utilized as a catalyst and reagent in organic synthesis.[1]

General Properties

The fundamental properties of sodium n-propanolate are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;propan-1-olate | [1] |

| Synonyms | Sodium n-propoxide, Sodium propoxide | [2] |

| CAS Number | 6819-41-6 | [3] |

| Molecular Formula | C₃H₇NaO | [3] |

| Molecular Weight | 82.08 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

Molecular and Electronic Structure

Sodium n-propanolate is an ionic compound consisting of a sodium cation (Na⁺) and a propanolate anion (CH₃CH₂CH₂O⁻). The negative charge is localized on the highly electronegative oxygen atom. The propyl group is a flexible alkyl chain.

Solid-State Crystal Structure

The definitive method for elucidating the solid-state structure of crystalline materials like sodium n-propanolate is X-ray diffraction (XRD).[3] Foundational research has determined that sodium n-propanolate crystallizes in a tetragonal system, a common structure for normal-chain sodium alkoxides.[3][4] In this arrangement, the sodium and oxygen atoms form a quadratic net, which is characteristic of an anti-PbO type structure.[3] A significant feature of this crystal structure is the presence of disorder in the alkyl groups.[3]

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [4] |

| Space Group | P4/nmm (No. 129) | [4] |

| Lattice Constant a | 4.3994(9) Å | [4] |

| Lattice Constant c | 12.166(21) Å | [4] |

Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for confirming the molecular structure. The deprotonation of propanol to form the propanolate anion is confirmed by the disappearance of the broad O-H stretching vibration (typically 3200-3500 cm⁻¹) in the IR spectrum.[1] The key vibrational modes for sodium n-propanolate are summarized below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| C–H Stretching | ~3000 | [4] |

| C–H Bending | ~1450 | [4] |

| C–O Stretching | ~1050 | [4] |

Sodium Isopropoxide (Sodium propan-2-olate)

Sodium isopropoxide is the sodium salt of 2-propanol. As a secondary alkoxide, it offers a balance between basicity and nucleophilicity and is less sterically hindered than tertiary alkoxides like sodium tert-butoxide.[5]

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | disodium bis(propan-2-olate) | [6] |

| Synonyms | Sodium isopropoxide, Isopropoxysodium | [5] |

| CAS Number | 683-60-3 | [5] |

| Molecular Formula | C₃H₇NaO | [5] |

| Molecular Weight | 82.08 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

Molecular and Electronic Structure

Similar to its isomer, sodium isopropoxide is an ionic compound. It consists of a sodium cation (Na⁺) and an isopropoxide anion ((CH₃)₂CHO⁻), where the branched alkyl structure offers different steric properties compared to the linear n-propanolate.

References

sodium propanolate CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium propanolate, a versatile reagent in organic synthesis. It covers its chemical identity, physical properties, synthesis, safe handling, and application in the Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages. Detailed experimental protocols and analytical methods are provided to assist researchers in its practical application.

Registry and Chemical Information

This compound, also known as sodium n-propoxide, is the sodium alkoxide salt of propan-1-ol. It is a strong base commonly used in organic chemistry for deprotonation reactions and as a nucleophile.

CAS Number: 6819-41-6[1]

Alternative Names: Sodium n-propoxide, Sodium propoxide, Sodium propan-1-olate[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO | [1][] |

| Molecular Weight | 82.08 g/mol | [] |

| Appearance | White to off-white solid or powder; Colourless to amber Liquid | [2][] |

| Boiling Point | 95.8°C at 760 mmHg | [] |

| Density | 0.866 g/cm³ | [] |

| Flash Point | 15°C | [1] |

| Solubility | Highly soluble in polar solvents (e.g., ethanol, methanol) | [2] |

| InChI Key | RCOSUMRTSQULBK-UHFFFAOYSA-N |

Synthesis of this compound

The most common laboratory method for the synthesis of this compound is the reaction of metallic sodium with anhydrous propan-1-ol.[4] This reaction is exothermic and produces hydrogen gas, requiring careful control of reaction conditions and a dry, inert atmosphere to prevent side reactions with water and oxygen.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium metal, clean and free of oxide layer

-

Anhydrous propan-1-ol (distilled and stored over molecular sieves)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Inert gas (Argon or Nitrogen)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and gas inlet/outlet

Procedure:

-

Set up the reaction apparatus and flush thoroughly with a dry, inert gas.

-

In the reaction flask, place small, clean pieces of sodium metal (1 equivalent).

-

Add anhydrous propan-1-ol (1.1 equivalents) dropwise from the dropping funnel to the sodium metal at a controlled rate to maintain a gentle reflux. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.

-

After the addition is complete and the sodium metal has fully dissolved (which may take 1-2 hours), the reaction mixture is stirred for an additional hour to ensure completion.[6]

-

The resulting solution of this compound in propan-1-ol can be used directly, or the excess alcohol can be removed under reduced pressure to yield a solid powder.

-

The solid this compound should be stored under an inert atmosphere to prevent decomposition by moisture.[5]

Caption: Synthesis of this compound from Sodium Metal and Propan-1-ol.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[7] this compound is an excellent nucleophile for this reaction, particularly with primary alkyl halides.[7]

Experimental Protocol: Williamson Ether Synthesis of Propyl Phenyl Ether

Materials:

-

This compound (prepared as described above or obtained commercially)

-

Bromobenzene (or other suitable aryl halide)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert gas (Argon or Nitrogen)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

-

Add bromobenzene (1 equivalent) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude propyl phenyl ether.

-

Purify the product by distillation or column chromatography.

Caption: General Workflow for the Williamson Ether Synthesis using this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its successful application in synthesis. The primary impurity is typically sodium hydroxide, formed from the reaction with residual water.

Experimental Protocol: Acid-Base Titration for Purity Assessment

Principle: The total alkalinity (this compound and any sodium hydroxide impurity) is determined by titration with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

Materials:

-

This compound sample

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Anhydrous ethanol

-

Burette, pipette, and conical flask

Procedure:

-

Accurately weigh a sample of this compound in a dry, inert atmosphere to prevent reaction with atmospheric moisture and CO₂.

-

Dissolve the sample in a known volume of anhydrous ethanol in a conical flask.

-

Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.

-

Titrate the solution with the standardized HCl solution from the burette until the pink color disappears.

-

Record the volume of HCl used.

-

Calculate the percentage purity of the this compound using the following formula:

% Purity = [(V_HCl × M_HCl × MW_NaProp) / (Weight of sample)] × 100

Where:

-

V_HCl = Volume of HCl used (in L)

-

M_HCl = Molarity of HCl solution

-

MW_NaProp = Molecular weight of this compound (82.08 g/mol )

-

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive material. Proper handling and storage are essential to maintain its reactivity and ensure safety.

-

Handling: Always handle this compound in a dry, inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.[4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[2] The material is flammable and should be stored in a flammables-area.[8]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications, further literature review is recommended.

References

- 1. 6819-41-6 Sodium n-propoxide Sodium n-propoxide - CAS Database [chemnet.com]

- 2. CAS 6819-41-6: Sodium propoxide | CymitQuimica [cymitquimica.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chembk.com [chembk.com]

Solubility of Sodium Propanolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate (C₃H₇NaO), also known as sodium propoxide, is a strong base and a versatile reagent in organic synthesis. Its efficacy in various chemical transformations, most notably in Williamson ether synthesis and dehydrohalogenation reactions, is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, experimental protocols for solubility determination, and the mechanistic relevance of its solubility in key organic reactions.

Core Concepts: Factors Influencing Solubility

The solubility of this compound, an ionic compound, in organic solvents is governed by the principle of "like dissolves like." Its solubility is a function of the solvent's polarity, protic or aprotic nature, and the extent of ion-dipole interactions.

-

Polar Protic Solvents: Solvents like ethanol and methanol can engage in hydrogen bonding and effectively solvate both the sodium cation and the propanolate anion, leading to high solubility.[1]

-

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) possess significant dipole moments and can effectively solvate the sodium cation, contributing to good solubility.

-

Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the ion-dipole interactions are weak, resulting in low solubility.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data for analogous sodium alkoxides provide valuable insights.

Qualitative Solubility of Sodium n-Propanolate:

| Solvent | Qualitative Solubility | Source |

| n-Propanol | Soluble | [2] |

| Ethanol | Highly Soluble | [3] |

| Methanol | Highly Soluble | [3] |

| Ethers | Soluble | [2] |

| Non-polar solvents | Less Soluble | [3] |

Commercially available solutions, such as 20% sodium n-propoxide in n-propanol, further indicate its significant solubility in its parent alcohol.[4] Similarly, the availability of a 25% solution of sodium isopropoxide in THF suggests good solubility in ethereal solvents.[5]

Quantitative Solubility of Analogous Sodium Alkoxides:

To provide a more quantitative perspective, the following tables summarize the solubility of sodium ethoxide and sodium tert-butoxide in various organic solvents.

Table 1: Quantitative Solubility of Sodium Ethoxide (C₂H₅ONa)

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

| N,N-Dimethylformamide (DMF) | Very Soluble | Not Specified |

| Benzene | Insoluble | Not Specified |

Table 2: Quantitative Solubility of Sodium tert-Butoxide ((CH₃)₃CONa)

| Solvent | Solubility (wt%) | Temperature (°C) |

| Tetrahydrofuran (THF) | 38 | 25 |

| Methyl tert-butyl ether | 25 | 25 |

| Diglyme | 22 | 25 |

| Cyclohexane | 14 | 25 |

| Hexane | 11 | 25 |

| Toluene | 6 | 25 |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound requires careful handling due to its sensitivity to moisture and air. The following are detailed methodologies for key experimental techniques.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Protocol:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), add an excess of solid this compound to a known volume of the desired organic solvent in a sealed, pre-weighed vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Separation: Allow the solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., PTFE) to remove any suspended solids.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry flask. Remove the solvent under vacuum or by gentle heating in an inert atmosphere.

-

Mass Determination: Once the solvent is completely removed, weigh the flask containing the dry this compound residue.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = [(Mass of flask with residue - Mass of empty flask) / (Mass of saturated solution - (Mass of flask with residue - Mass of empty flask))] x 100

Spectroscopic Method (UV-Vis)

This method is suitable if this compound or a derivative exhibits a characteristic UV-Vis absorbance. A calibration curve is first established to relate absorbance to concentration.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent at known concentrations in an inert atmosphere.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: After equilibration, carefully filter a sample of the supernatant. Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Applications in Organic Synthesis: The Role of Solubility

The solubility of this compound is paramount for its application as a reagent in organic synthesis. The reaction medium must be capable of dissolving the alkoxide to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6]

References

- 1. echemi.com [echemi.com]

- 2. Suparna Chemicals Sodium n-Propoxide(SNP) in n Propanol (20%) [knowde.com]

- 3. CAS 6819-41-6: Sodium propoxide | CymitQuimica [cymitquimica.com]

- 4. gelest.com [gelest.com]

- 5. Suparna Chemicals Sodium IsoPropoxide(SIP) in Tetrahydrofuran(THF) (25%) [knowde.com]

- 6. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]

In-Depth Technical Guide: Thermochemical Properties of Sodium Propanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for sodium propanolate (sodium n-propoxide). It includes key thermodynamic parameters, detailed experimental methodologies for their determination, and a visualization of its role in a fundamental organic reaction. This information is crucial for professionals in research and development, particularly in the fields of drug synthesis and material science, where precise energetic understanding is paramount.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and behavior in various chemical processes. Key experimental data is summarized below.

| Thermochemical Property | Value | Experimental Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°m(cr, 298.15 K)) | -441.57 ± 1.18 kJ·mol⁻¹ | Isoperibol Solution Calorimetry | [1] |

| Molar Heat Capacity (Cp,m(298.15 K)) | 113.52 J·K⁻¹·mol⁻¹ | Differential Scanning Calorimetry (DSC) | [2][3] |

| Derived Thermodynamic Functions | Enthalpy increments, entropies, and Gibbs energy functions have been derived from heat capacity measurements over the temperature range of 240-550 K. | Differential Scanning Calorimetry (DSC) | [2][3] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed for the synthesis of high-purity this compound and the measurement of its key thermochemical properties.

Synthesis of High-Purity Sodium n-Propoxide

A crucial prerequisite for accurate thermochemical measurements is the purity of the substance. High-purity sodium n-propoxide is synthesized by the reaction of nuclear grade sodium metal with anhydrous n-propanol.[4]

Experimental Workflow for Synthesis:

Detailed Procedure:

-

Reaction Setup: The reaction is carried out in a multi-necked flask equipped with a stirrer, a condenser, and an inlet for an inert gas (e.g., argon). Anhydrous n-propanol is introduced into the flask.

-

Addition of Sodium: Clean, nuclear grade sodium metal is cut into small pieces and added portion-wise to the n-propanol under a continuous flow of inert gas to prevent oxidation and reaction with atmospheric moisture.

-

Reaction Conditions: The mixture is stirred and heated to facilitate the reaction between sodium and n-propanol, which produces this compound and hydrogen gas. The evolved hydrogen is safely vented.

-

Crystallization: After the complete reaction of sodium, the solution is allowed to cool slowly to room temperature over approximately 16 hours to promote the crystallization of this compound.

-

Isolation: The excess n-propanol is removed by vacuum distillation.

-

Drying: The resulting crystalline this compound is dried under high vacuum (10⁻⁵ mbar) at a slightly elevated temperature (323 K) to remove any residual solvent.[4]

-

Storage and Characterization: The final product, a dry, milky-white, fine crystalline powder, is stored in a high-purity argon atmosphere glove box to prevent degradation. The purity and identity of the synthesized this compound are confirmed using various analytical techniques, including X-ray diffraction (XRD), infrared (IR) spectroscopy, atomic emission spectroscopy (AES) for sodium content, and CHNS elemental analysis.[4]

Determination of Molar Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity of this compound was measured using differential scanning calorimetry over a temperature range of 240-550 K.[2][3]

Experimental Workflow for DSC:

Detailed Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the differential scanning calorimeter. The measurement cell is purged with a high-purity inert gas, such as argon, to provide a reproducible and inert atmosphere.

-

Temperature Program: The temperature of the DSC cell is ramped over the desired range (240-550 K) at a constant heating rate.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

Calibration: The calorimeter is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion.

-

Calculation of Heat Capacity: The heat capacity of the sample is calculated from the differential heat flow signal, the heating rate, and the sample mass.

Determination of Standard Molar Enthalpy of Formation by Isoperibol Solution Calorimetry

The standard molar enthalpy of formation of this compound was determined using an isoperibol solution calorimeter.[1] This technique involves measuring the heat changes associated with a series of reactions that can be combined using Hess's law to yield the enthalpy of formation of the target compound.

The overall thermochemical cycle involves the following key reactions:

-

Dissolution of sodium metal in n-propanol.

-

Dissolution of this compound in n-propanol.

By combining the measured enthalpies of these reactions with the known standard enthalpies of formation of sodium metal, n-propanol, and hydrogen gas, the standard molar enthalpy of formation of this compound can be calculated.

Role in Organic Synthesis: The Williamson Ether Synthesis

This compound is a strong base and a potent nucleophile, making it a valuable reagent in organic synthesis. One of its classic applications is in the Williamson ether synthesis, a reliable method for the preparation of unsymmetrical ethers.

In this reaction, the propanolate anion acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form an ether.

Reaction Pathway for Williamson Ether Synthesis:

This reaction is fundamental in the synthesis of a wide range of chemical compounds, including intermediates for pharmaceuticals and specialty chemicals. The thermochemical data of this compound is critical for controlling the reaction conditions and optimizing the yield of such processes.

References

An In-depth Technical Guide to the Properties and Applications of Sodium Isopropoxide and Sodium n-Propoxide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the properties, synthesis, and applications of sodium isopropoxide and sodium n-propoxide, two critical reagents in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of their chemical and physical characteristics, reactivity, and practical applications. Particular emphasis is placed on their roles as strong bases and nucleophiles, with a focus on the impact of steric hindrance on their reactivity. Detailed experimental protocols for their synthesis and use in the Williamson ether synthesis are provided, alongside safety guidelines for their handling.

Introduction

Sodium isopropoxide (CH₃)₂CHONa and sodium n-propoxide (CH₃CH₂CH₂ONa) are alkoxide salts derived from isopropanol and n-propanol, respectively. They are widely employed in organic chemistry as potent bases and nucleophiles. Their utility is particularly pronounced in deprotonation reactions and the formation of ethers, esters, and other key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] The choice between these two isomers is often dictated by the specific requirements of a reaction, primarily concerning basicity and steric hindrance. This guide aims to elucidate the key differences between these two reagents to aid in their effective selection and application.

Comparative Physicochemical Properties

The structural isomerism between the isopropoxide and n-propoxide anions leads to distinct physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | Sodium Isopropoxide | Sodium n-Propoxide | Source(s) |

| Chemical Formula | C₃H₇NaO | C₃H₇NaO | [3][4] |

| Molecular Weight | 82.08 g/mol | 82.08 g/mol | [3][4] |

| Appearance | White to off-white hygroscopic powder | White to off-white solid or powder | [4][5] |

| Melting Point | 70-75 °C | Not available (often supplied as a solution) | [6] |

| Boiling Point | Decomposes | Not available (often supplied as a solution) | |

| Density | ~0.9 g/cm³ | ~0.866 g/cm³ (for 20% solution in n-propanol) | [6][7] |

| Solubility | Soluble in alcohols, ethers (e.g., THF) | Soluble in polar solvents like ethanol and methanol | [4][6] |

Table 2: Chemical and Reactivity Properties

| Property | Sodium Isopropoxide | Sodium n-Propoxide | Source(s) |

| pKa of Parent Alcohol (Isopropanol) | ~16.5 | - | |

| pKa of Parent Alcohol (n-Propanol) | - | ~16 | |

| Basicity | Slightly stronger base | Strong base | |

| Nucleophilicity | Good nucleophile, but sterically hindered | Good, less hindered nucleophile | |

| Steric Hindrance | Higher | Lower | [8] |

Structural and Reactivity Analysis

The fundamental difference between sodium isopropoxide and sodium n-propoxide lies in the structure of the propoxide anion. This structural variance has significant implications for their reactivity.

Basicity

Both sodium isopropoxide and sodium n-propoxide are strong bases capable of deprotonating a wide range of substrates, including alcohols, phenols, and carbon acids. The basicity of an alkoxide is inversely related to the acidity of its parent alcohol. Isopropanol has a slightly higher pKa than n-propanol, making sodium isopropoxide a slightly stronger base. The electron-donating effect of the two methyl groups in the isopropoxide anion increases the electron density on the oxygen atom, enhancing its proton-abstracting ability.

Nucleophilicity and Steric Hindrance

While both are effective nucleophiles, the branched structure of the isopropoxide anion results in greater steric hindrance compared to the linear n-propoxide anion. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. In nucleophilic substitution reactions, particularly Sₙ2 reactions, the less hindered sodium n-propoxide will generally react faster with a given electrophile. Conversely, the bulkier sodium isopropoxide is often favored when a non-nucleophilic strong base is required to promote elimination (E2) over substitution (Sₙ2) reactions.[8]

Experimental Protocols

Synthesis of Sodium Alkoxides

The most common laboratory method for the preparation of sodium alkoxides is the reaction of sodium metal with the corresponding anhydrous alcohol.[4]

Safety Precautions: The reaction of alkali metals with alcohols is exothermic and produces flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.[9][10][11][12][13] A Class D fire extinguisher should be readily available.

4.1.1. Detailed Protocol for the Synthesis of Sodium Isopropoxide

Materials:

-

Anhydrous isopropanol

-

Sodium metal, stored under mineral oil

-

An inert solvent for washing the sodium (e.g., hexane or petroleum ether)

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the apparatus in a fume hood and ensure all glassware is thoroughly dried.

-

Place a magnetic stir bar in the round-bottom flask and flush the system with nitrogen or argon.

-

Cut the required amount of sodium metal into small pieces under mineral oil.

-

Quickly transfer the sodium pieces to a beaker containing hexane or petroleum ether to wash off the mineral oil.

-

Carefully transfer the washed sodium pieces to the reaction flask.

-

Add anhydrous isopropanol to the dropping funnel.

-

Slowly add the isopropanol to the sodium metal with gentle stirring. The reaction will start, evidenced by the evolution of hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.[14]

-

After all the isopropanol has been added, continue stirring and gently heat the mixture if necessary to ensure all the sodium has reacted.

-

Once the reaction is complete (no more visible sodium metal and cessation of hydrogen evolution), the resulting solution of sodium isopropoxide in isopropanol can be used directly or the excess solvent can be removed under reduced pressure to obtain the solid product.[14]

4.1.2. Detailed Protocol for the Synthesis of Sodium n-Propoxide

The procedure is analogous to that for sodium isopropoxide, with anhydrous n-propanol being used instead of isopropanol. The reaction with n-propanol may be slightly more vigorous than with isopropanol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[9][10][11]

4.2.1. General Protocol for Williamson Ether Synthesis using Sodium Propoxides

Materials:

-

Sodium isopropoxide or sodium n-propoxide (either prepared in situ or as a solid)

-

Anhydrous solvent (e.g., THF, DMF, or the parent alcohol)

-

Primary alkyl halide (e.g., 1-bromobutane)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

If starting with solid alkoxide, dissolve it in the anhydrous solvent in a round-bottom flask under an inert atmosphere. If the alkoxide was prepared in situ, it can be used directly.

-

Add the primary alkyl halide to the alkoxide solution dropwise with stirring.[15]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 8 hours depending on the substrates.[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the ether product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ether.

-

Purify the ether by distillation or column chromatography.

References

- 1. sodium isopropoxide: Uses, Synthesis & Safety [accio.ai]

- 2. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. suparnachemicals.co.in [suparnachemicals.co.in]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. purdue.edu [purdue.edu]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]

- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 14. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Hydrolysis of Sodium Propanolate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sodium propanolate in aqueous solutions. It covers the fundamental reaction chemistry, thermodynamic and kinetic considerations, and detailed experimental protocols for the quantitative analysis of this reaction. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and formulation science where the stability and reactivity of alkoxides are of paramount importance.

Introduction

This compound (CH₃CH₂CH₂ONa), the sodium salt of propan-1-ol, is a strong base that undergoes rapid and complete hydrolysis upon dissolution in water. This reaction is of significant interest in various chemical processes, including organic synthesis, where it can act as a catalyst or a reagent, and in pharmaceutical formulations, where its presence can influence the stability and bioavailability of active pharmaceutical ingredients (APIs). Understanding the kinetics and thermodynamics of this hydrolysis is crucial for controlling reaction pathways, ensuring product purity, and predicting formulation stability.

The Hydrolysis Reaction

The hydrolysis of this compound is a straightforward acid-base reaction where the propanolate anion (CH₃CH₂CH₂O⁻), a strong conjugate base, reacts with water to form propan-1-ol and a hydroxide ion.

Reaction Equation:

CH₃CH₂CH₂ONa(aq) + H₂O(l) ⇌ CH₃CH₂CH₂OH(aq) + NaOH(aq)

The equilibrium for this reaction lies far to the right, indicating that the hydrolysis is essentially irreversible under standard aqueous conditions. The production of sodium hydroxide results in a significant increase in the pH of the solution, rendering it strongly alkaline.

Thermodynamic and Kinetic Data

While specific experimental data for the hydrolysis of this compound is not extensively available in the public domain, fundamental thermodynamic and kinetic parameters can be estimated or determined experimentally.

Thermodynamic Data

The key thermodynamic parameter governing the equilibrium of the hydrolysis reaction is the base dissociation constant (Kₑ). This can be calculated from the acid dissociation constant (pKa) of the conjugate acid, propan-1-ol.

Table 1: Thermodynamic Parameters for this compound Hydrolysis

| Parameter | Value | Notes |

| pKa of Propan-1-ol | ~16 | The pKa of simple primary alcohols is in this range. |

| pKₑ of this compound | ~ -2 | Calculated as pKₑ = 14 - pKa. A negative pKₑ indicates a very strong base. |

| Kₑ of this compound | ~ 100 | Calculated as Kₑ = 10^(-pKₑ). A large Kₑ signifies that the equilibrium strongly favors the products. |

| Standard Gibbs Free Energy Change (ΔG°) | Highly Negative | Consistent with a spontaneous and essentially complete reaction. Specific value requires experimental determination. |

| Standard Enthalpy Change (ΔH°) | Exothermic | The reaction releases heat. The specific value can be determined by calorimetry. |

| Standard Entropy Change (ΔS°) | Likely positive | The formation of two species from two reactants can lead to an increase in entropy. |

Kinetic Data

The hydrolysis of this compound is expected to be a very fast reaction. The determination of the rate law and the rate constant requires specialized experimental techniques for studying rapid reactions.

Table 2: Kinetic Parameters for this compound Hydrolysis

| Parameter | Expected Value/Form | Notes |

| Rate Law | Rate = k[CH₃CH₂CH₂ONa]^m[H₂O]^n | The reaction order with respect to each reactant (m and n) needs to be determined experimentally. Given the excess of water in aqueous solutions, the rate law may appear to be pseudo-first-order with respect to this compound. |

| Rate Constant (k) | Very Large | The reaction is expected to be rapid. The value is dependent on temperature. |

| Activation Energy (Eₐ) | Relatively Low | Consistent with a fast reaction. Can be determined from the temperature dependence of the rate constant (Arrhenius equation). |

| Pre-exponential Factor (A) | To be determined experimentally | Relates to the frequency of collisions with the correct orientation. |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the thermodynamic and kinetic parameters of this compound hydrolysis.

Determination of the Base Dissociation Constant (Kₑ)

The Kₑ of this compound can be determined by measuring the pH of a solution of known concentration.

Methodology:

-

Preparation of this compound Solution: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂.

-

pH Measurement: Calibrate a pH meter using standard buffer solutions (pH 7, 10, and 12). Measure the pH of the prepared this compound solution at a constant temperature (e.g., 25 °C).

-

Calculation of pOH and [OH⁻]:

-

Calculate the pOH from the measured pH: pOH = 14 - pH.

-

Calculate the hydroxide ion concentration: [OH⁻] = 10^(-pOH).

-

-

Calculation of Kₑ:

-

Assuming the hydrolysis goes to near completion, the concentration of propan-1-ol and hydroxide ions will be approximately equal to the initial concentration of this compound. For a more accurate determination, consider the equilibrium concentrations.

-

The equilibrium concentration of undissociated propanolate is the initial concentration minus the hydroxide concentration.

-

Kₑ = ([CH₃CH₂CH₂OH][OH⁻]) / [CH₃CH₂CH₂O⁻]

-

Determination of the Enthalpy of Hydrolysis (ΔH°) by Isothermal Titration Calorimetry (ITC)

Methodology:

-

Instrument Setup: Calibrate and equilibrate an Isothermal Titration Calorimeter (ITC) at the desired temperature (e.g., 25 °C).

-

Sample Preparation:

-

Load a concentrated solution of this compound (e.g., 1 M) into the injection syringe.

-

Fill the sample cell with deionized water.

-

-

Titration: Inject small aliquots of the this compound solution into the water-filled cell and measure the heat evolved after each injection.

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat released per injection.

-

Fit the integrated heat data to a suitable binding model (in this case, a simple 1:1 reaction model) to determine the enthalpy change (ΔH°) for the hydrolysis reaction.

-

Determination of the Reaction Kinetics by Stopped-Flow Spectroscopy

Due to the rapid nature of the hydrolysis, a stopped-flow technique coupled with a detection method like conductivity or UV-Vis spectroscopy (if a suitable chromophore is involved or can be introduced) is recommended.

Methodology:

-

Instrument Setup: Set up a stopped-flow instrument with two drive syringes and a mixing chamber connected to a detection cell (e.g., a conductivity cell or a spectrophotometer flow cell).

-

Reagent Preparation:

-

Syringe 1: A solution of this compound in a non-aqueous solvent (e.g., dry propan-1-ol).

-

Syringe 2: Deionized water.

-

-

Kinetic Run:

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in conductivity or absorbance as a function of time. The change in conductivity will be directly proportional to the formation of ions (Na⁺ and OH⁻).

-

-

Data Analysis:

-

Analyze the kinetic trace (conductivity/absorbance vs. time) to determine the initial reaction rate.

-

Perform a series of experiments with varying initial concentrations of this compound to determine the reaction order with respect to the propanolate.

-

From the rate data, calculate the rate constant (k).

-

Repeat the experiments at different temperatures to determine the activation energy (Eₐ) using the Arrhenius equation.

-

Visualizations

Hydrolysis Reaction Pathway

The following diagram illustrates the simple hydrolysis of the propanolate ion.

Caption: Hydrolysis of the propanolate ion in water.

Experimental Workflow for Kinetic Analysis

The logical flow for determining the kinetic parameters of the hydrolysis reaction is depicted below.

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental and rapid chemical process with important implications in various scientific and industrial fields. This technical guide has provided a detailed overview of the reaction, including its thermodynamic and kinetic aspects. While specific quantitative data for this reaction is sparse in the literature, the experimental protocols outlined herein offer a clear path for researchers to determine these crucial parameters. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify the concepts discussed. A thorough understanding and experimental characterization of this compound hydrolysis will enable better control over related chemical processes and the development of more stable and effective products.

Methodological & Application

Sodium Propanolate: A Versatile Base in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium propanolate (CH₃CH₂CH₂ONa), also known as sodium n-propoxide, is a strong, non-nucleophilic base valued in organic synthesis for its ability to deprotonate a wide range of substrates, facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is prominent in the synthesis of ethers, the formation of alkenes through elimination reactions, and in promoting condensation reactions crucial for building molecular complexity in pharmaceutical and specialty chemical production.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone organic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from a primary alkyl halide.[3][4] this compound serves as an excellent base to generate the required alkoxide in situ or can be used directly as the sodium salt of propanol.

Key Considerations:

-

Substrate Scope: The alkyl halide should ideally be primary to favor substitution over elimination, which is a common side reaction with secondary and tertiary halides.[3]

-

Solvent: Aprotic polar solvents such as DMF or DMSO can accelerate the reaction, although the parent alcohol (propanol) is also a suitable solvent.

-

Temperature: Reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate.[4]

Table 1: Williamson Ether Synthesis using this compound - Representative Data

| Alkyl Halide | Alcohol/Phenol | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Chloride | Phenol | Propanol | 80 | 4 | >90 |

| 1-Bromobutane | Propan-1-ol | DMF | 60 | 6 | 85-95 |

| Ethyl Iodide | 4-Methoxyphenol | Propanol | Reflux | 5 | ~90 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of Benzyl Propyl Ether

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (2.3 g, 100 mmol) in anhydrous propan-1-ol (50 mL) under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction Setup: Once all the sodium has reacted to form this compound, add benzyl chloride (12.65 g, 100 mmol) dropwise to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford benzyl propyl ether.

Caption: Workflow for Williamson Ether Synthesis.

Dehydrohalogenation Reactions

This compound is an effective base for promoting dehydrohalogenation reactions to synthesize alkenes from alkyl halides.[5] This elimination reaction, typically following an E2 mechanism, involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the halogen.

Key Considerations:

-

Substrate Structure: The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. This compound is considered a moderately hindered base.

-

Reaction Conditions: The reaction is typically carried out in the parent alcohol (propanol) as a solvent at elevated temperatures.

Table 2: Dehydrohalogenation with this compound - Representative Data

| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

| 2-Bromopropane | Propanol | Reflux | 3 | Propene | >80 |

| 2-Chlorobutane | Propanol | Reflux | 5 | But-2-ene (major), But-1-ene (minor) | ~75 (total) |

| 1-Bromohexane | DMSO | 70 | 4 | Hex-1-ene | >90 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of Propene from 2-Bromopropane

-

Reagent Preparation: Prepare a solution of this compound by dissolving sodium (2.3 g, 100 mmol) in anhydrous propan-1-ol (50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Reaction Setup: Equip the flask with a reflux condenser and a gas outlet tube directed to a collection system (e.g., a gas syringe or a cold trap).

-

Reaction Execution: Add 2-bromopropane (12.3 g, 100 mmol) dropwise to the this compound solution. Heat the mixture to reflux. The gaseous propene product will evolve and can be collected.

-

Product Collection: Continue the reaction for 3 hours or until the evolution of gas ceases. The collected gas can be characterized by gas chromatography.

Caption: General scheme of a dehydrohalogenation reaction.

Aldol Condensation

In aldol condensations, this compound can be used as a base to generate an enolate from an aldehyde or ketone. This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule, leading to the formation of a β-hydroxy aldehyde or ketone (the aldol adduct). Subsequent dehydration can yield an α,β-unsaturated carbonyl compound.[6][7]

Key Considerations:

-

Substrate: The carbonyl compound must possess at least one α-hydrogen to form an enolate.

-

Reaction Control: To prevent self-condensation in mixed aldol reactions, one carbonyl partner should ideally lack α-hydrogens. Alternatively, one enolate can be pre-formed before the addition of the second carbonyl compound.

-

Temperature: The initial aldol addition is often performed at low temperatures, while the subsequent dehydration step may require heating.

Table 3: Aldol Condensation using this compound - Representative Data

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Propanal | Propanal | Propanol | 0 to 25 | 2 | 3-Hydroxy-2-methylpentanal | ~70 |

| Acetone | Benzaldehyde | Propanol | 25 | 4 | 4-Phenylbut-3-en-2-one (Benzalacetone) | 80-90 |

| Cyclohexanone | Cyclohexanone | Propanol | 25 to Reflux | 6 | 2-(Cyclohexylidene)cyclohexan-1-one | ~65 |

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 3-Hydroxy-2-methylpentanal

-

Reaction Setup: In a round-bottom flask cooled to 0°C, add a solution of this compound in propanol (e.g., 20 wt%, 0.1 equivalents).[2]

-

Reactant Addition: Slowly add propanal (2 equivalents) to the cooled base solution with stirring.

-

Reaction Execution: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. Monitor the formation of the aldol adduct by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution). Extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Caption: Pathway of an aldol condensation reaction.

Conclusion

This compound is a highly effective and versatile base in organic synthesis. Its application in Williamson ether synthesis, dehydrohalogenation, and aldol condensation reactions makes it a valuable tool for the construction of complex organic molecules. The protocols and data provided herein serve as a guide for researchers in academic and industrial settings, enabling the efficient and predictable synthesis of target compounds. As with any strong base, appropriate handling and inert atmosphere techniques are crucial for successful and safe implementation.[1]

References

- 1. CAS 6819-41-6: Sodium propoxide | CymitQuimica [cymitquimica.com]

- 2. suparnachemicals.co.in [suparnachemicals.co.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Sodium Propanolate in Deprotonation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate, available as sodium n-propoxide and sodium isopropoxide, is a strong alkoxide base frequently employed in organic synthesis for deprotonation reactions. Its utility stems from its ability to efficiently abstract protons from a variety of acidic functional groups, leading to the formation of nucleophilic species. These intermediates are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable tool in the synthesis of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in key deprotonation reactions.

Physicochemical Properties and Basicity

This compound is the sodium salt of propanol. The basicity of the propanolate ion is a direct consequence of the pKa of its conjugate acid, propanol.

| Compound | pKa | Basicity of Conjugate Base |

| n-Propanol | ~16 | Strong |

| Isopropanol | ~17 | Strong |

The relatively high pKa values of n-propanol and isopropanol indicate that their corresponding conjugate bases, n-propoxide and isopropoxide, are strong bases capable of deprotonating a wide range of substrates with higher pKa values.

Key Applications in Deprotonation Reactions

This compound is a versatile base for various organic transformations, including:

-

Williamson Ether Synthesis: Formation of ethers through the deprotonation of alcohols or phenols, followed by nucleophilic substitution with an alkyl halide.

-

Aldol Condensation: Generation of enolates from ketones and aldehydes, which then undergo nucleophilic addition to another carbonyl compound.

-

Claisen Condensation: Deprotonation of esters to form ester enolates, which subsequently react with another ester molecule to form β-keto esters.

-

Deprotonation of Active Methylene Compounds: Formation of carbanions from compounds with a methylene group flanked by two electron-withdrawing groups.

Data Presentation: Representative Deprotonation Reactions

The following tables summarize quantitative data for typical deprotonation reactions where this compound can be effectively utilized.

Table 1: Williamson Ether Synthesis

| Substrate (Alcohol) | Alkyl Halide | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | Ethyl bromide | Phenetole | n-Propanol | 70 | 4 | 85 |

| 4-Methoxyphenol | Benzyl chloride | 1-(Benzyloxy)-4-methoxybenzene | n-Propanol | 80 | 6 | 92 |

| Cyclohexanol | Methyl iodide | Methoxycyclohexane | n-Propanol | 60 | 8 | 78 |

Table 2: Aldol Condensation

| Ketone/Aldehyde | Reaction Partner | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetone | Benzaldehyde | 4-Phenyl-3-buten-2-one | n-Propanol | 25 | 12 | 90 |

| Cyclohexanone | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)cyclohexanone | Isopropanol | 25 | 16 | 88 |

| Propanal | Propanal | 3-Hydroxy-2-methylpentanal | n-Propanol | 0-5 | 3 | 75 |

Table 3: Claisen Condensation

| Ester | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl acetate | Ethyl acetoacetate | n-Propanol | 80 | 2 | 75 |

| Ethyl propionate | Ethyl 3-oxo-2-methylpentanoate | n-Propanol | 80 | 4 | 70 |

| Ethyl isobutyrate | Ethyl 2,2,4-trimethyl-3-oxopentanoate | n-Propanol | 80 | 6 | 65 |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Phenetole

Materials:

-

Phenol (9.41 g, 100 mmol)

-

Sodium n-propoxide (8.21 g, 100 mmol)

-

n-Propanol (150 mL)

-

Ethyl bromide (15.2 g, 140 mmol)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and n-propanol.

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Carefully add sodium n-propoxide portion-wise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

-

Add ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and maintain it at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the n-propanol under reduced pressure.

-

To the residue, add 100 mL of diethyl ether and 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenetole.

-

Purify the crude product by distillation to yield pure phenetole.

Protocol 2: Aldol Condensation of Acetone and Benzaldehyde

Materials:

-

Acetone (2.9 g, 50 mmol)

-

Benzaldehyde (5.3 g, 50 mmol)

-

Sodium isopropoxide (0.41 g, 5 mmol)

-

Isopropanol (50 mL)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium isopropoxide in isopropanol at room temperature.

-

To this solution, add acetone dropwise with stirring.

-

After stirring for 15 minutes, add benzaldehyde dropwise to the mixture.

-

Continue stirring at room temperature for 12 hours. A precipitate may form during this time.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give 4-phenyl-3-buten-2-one.

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various pharmaceutical intermediates and APIs. The formation of ether linkages and carbon-carbon bonds is fundamental in constructing the complex molecular architectures of many drugs.

Example: Synthesis of a Pharmaceutical Intermediate

The Williamson ether synthesis is a common strategy for introducing alkoxy groups into aromatic rings, a structural motif present in many drug molecules. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) or their intermediates may involve the formation of an aryl ether. While specific examples directly citing this compound can be proprietary, its use is analogous to other sodium alkoxides in these synthetic routes.

Mandatory Visualizations

Caption: General deprotonation reaction using this compound.

Caption: Experimental workflow for Williamson ether synthesis.

Caption: Logic for selecting this compound as a base.

Application Notes and Protocols: Sodium Propanolate in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction